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For Researchers, Scientists, and Drug Development Professionals

Abstract
Tameridone, also known by its code name R51163, is a piperidine derivative that has been

investigated for its sedative and tranquilizing properties, primarily in veterinary medicine.[1][2]

This technical guide provides a comprehensive overview of the available scientific information

on Tameridone, focusing on its chemical structure, properties, and pharmacological profile.

Due to the limited publicly available data, this document synthesizes information from

preclinical studies and chemical databases to serve as a foundational resource for further

research and development.

Chemical Structure and Properties
Tameridone is chemically designated as 7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-

dimethyl-1H-purine-2,6(3H,7H)-dione. Its structure integrates a xanthine core, similar to

caffeine and theophylline, with an indolylpiperidine moiety.

Table 1: Chemical and Physical Properties of Tameridone
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Property Value Source

IUPAC Name

7-[2-[4-(1H-indol-3-yl)piperidin-

1-yl]ethyl]-1,3-dimethyl-1H-

purine-2,6(3H,7H)-dione

PubChem

Synonyms R51163, Tameridonum PubChem

CAS Number 102144-78-5 PubChem

Molecular Formula C22H26N6O2 PubChem

Molecular Weight 406.48 g/mol PubChem

XLogP3 2.5 PubChem

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Tameridone is not readily

available in the public domain. However, based on its chemical structure, a plausible synthetic

route can be conceptualized.

Conceptual Synthesis Workflow
A potential synthetic approach would likely involve a convergent synthesis strategy.
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Caption: Conceptual workflow for the synthesis of Tameridone.

Pharmacological Profile
Tameridone is characterized as a serotonin antagonist and a sedative.[1] Its primary

mechanism of action is believed to be the blockade of serotonin receptors, leading to its

tranquilizing effects.

Mechanism of Action
The sedative properties of Tameridone are attributed to its antagonism of serotonin receptors

in the central nervous system. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter

involved in the regulation of mood, anxiety, and wakefulness. By blocking specific serotonin

receptors, Tameridone likely modulates serotonergic neurotransmission, resulting in a state of

calmness and reduced reactivity to external stimuli. The specific subtypes of serotonin

receptors that Tameridone has the highest affinity for have not been fully elucidated in publicly

available literature.
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Preclinical Studies
A notable preclinical study investigated the effects of Tameridone (R51163) as a sedative for

handling and transporting plains bison and wapiti.

Experimental Protocol: Sedation Study in Bison and Wapiti

Subjects: Forty captive wapiti (Cervus elaphus) and thirty-two bison (Bison bison bison).

Treatment: Animals were administered Tameridone (R51163) via injection at doses of 0.1,

0.2, or 0.3 mg/kg.

Observation Period: Animals were observed for 72 hours post-administration.

Parameters Monitored: Behavioral changes (e.g., hyperactivity, aggression, milling, ataxia),

consciousness, response to stimuli, respiratory rate, and heart rate.

Table 2: Summary of Preclinical Findings for Tameridone (R51163)

Species Dose (mg/kg) Behavioral Effects
Physiological
Effects

Wapiti 0.1, 0.2, 0.3

Hyperactivity,

aggression, milling

behavior.

Increased respiratory

rate, increased heart

rate.

Bison 0.1, 0.2, 0.3

Generally calmer than

wapiti, some milling

behavior. Males

exhibited more

pronounced ataxia

and were often in

sternal or lateral

recumbency with

slower responses.

Increased respiratory

rate.

Source: R51163 as a sedative for handling and transporting plains bison and wapiti.[2]
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Signaling Pathways
While the precise downstream signaling cascades affected by Tameridone's antagonism of

serotonin receptors are not detailed in available literature, a general understanding can be

inferred from the known mechanisms of serotonin receptor signaling. Many serotonin receptors

are G-protein coupled receptors (GPCRs) that, upon activation, can modulate various

intracellular signaling pathways.

Hypothesized Signaling Pathway Modulation
The blockade of a specific serotonin receptor subtype by Tameridone would prevent the

endogenous ligand, serotonin, from binding and initiating its characteristic downstream

signaling. For example, if Tameridone antagonizes a Gq-coupled serotonin receptor, it would

inhibit the activation of phospholipase C (PLC), thereby reducing the production of inositol

trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would lead to a decrease in

intracellular calcium release and protein kinase C (PKC) activation. Conversely, if it targets a

Gi-coupled receptor, it would prevent the inhibition of adenylyl cyclase, leading to a relative

increase in cyclic AMP (cAMP) levels.

Hypothesized Tameridone Action on a Gq-Coupled Serotonin Receptor
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Caption: Hypothesized signaling pathway modulation by Tameridone.

Future Directions
The existing data on Tameridone provides a foundation for its potential utility as a sedative.

However, significant gaps in knowledge remain. Future research should focus on:
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Elucidation of Physicochemical Properties: Experimental determination of melting point,

boiling point, and solubility in various solvents is crucial for formulation development.

Optimization of Synthesis: Development and validation of a scalable and efficient synthetic

route.

Pharmacodynamic Studies: Comprehensive receptor binding assays to determine the affinity

of Tameridone for a wide range of neurotransmitter receptors, particularly the different

serotonin receptor subtypes.

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution,

metabolism, and excretion (ADME) profile of Tameridone.

Toxicology Studies: A thorough evaluation of the safety profile of Tameridone in relevant

animal models.

Conclusion
Tameridone is a serotonin antagonist with demonstrated sedative effects in preclinical animal

models. Its unique chemical structure presents an interesting scaffold for the development of

novel CNS-acting agents. Further in-depth research is warranted to fully characterize its

pharmacological and toxicological profile and to explore its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681230#tameridone-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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